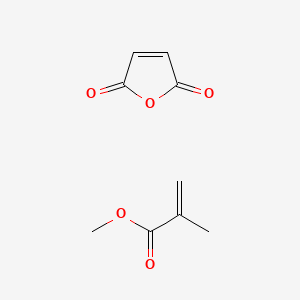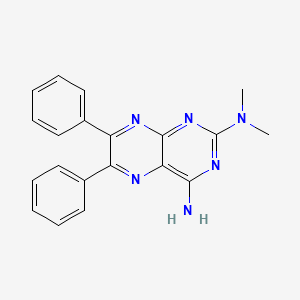
2-((Hydroxy(oxido)amino)methyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Hydroxy(oxido)amino)methyl)cyclohexanol is an organic compound with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.183 g/mol . This compound is characterized by the presence of a hydroxyl group, an oxidoamino group, and a cyclohexane ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hydroxy(oxido)amino)methyl)cyclohexanol typically involves the reaction of cyclohexanol with nitromethane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Hydroxy(oxido)amino)methyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The oxidoamino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylamine.
Substitution: Halogenated cyclohexanol derivatives.
Applications De Recherche Scientifique
2-((Hydroxy(oxido)amino)methyl)cyclohexanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((Hydroxy(oxido)amino)methyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl and oxidoamino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: Similar structure but lacks the oxidoamino group.
Cyclohexanone: Oxidized form of cyclohexanol.
Cyclohexylamine: Reduced form of cyclohexanol.
Uniqueness
2-((Hydroxy(oxido)amino)methyl)cyclohexanol is unique due to the presence of both hydroxyl and oxidoamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
21527-56-0 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-(nitromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H13NO3/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7,9H,1-5H2 |
Clé InChI |
RKPMWMGPOBVNQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)













